2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID
Description
2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound featuring a hybrid structure combining a substituted phenoxy group, an acetamide linker, and an indole-functionalized propanoic acid backbone.
Properties
IUPAC Name |
2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-12-7-15(8-13(2)20(12)22)28-11-19(25)24-18(21(26)27)9-14-10-23-17-6-4-3-5-16(14)17/h3-8,10,18,23H,9,11H2,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKRDSPHMZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps. One common approach is to start with the preparation of the phenoxyacetic acid derivative, followed by the introduction of the acetamido group, and finally, the indole moiety is incorporated. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The target compound’s higher XLogP3 (~3.5) compared to the oxadiazole derivative (1.9) and dihydroisoquinolin analog (1.2) reflects enhanced membrane permeability, critical for bioavailability. Its chloro and methyl groups contribute to this property.
- Bioactivity Potential: Unlike haloxyfop (a herbicide targeting acetyl-CoA carboxylase) , the indole moiety in the target compound may enable interactions with serotonin receptors or tryptophan-metabolizing enzymes, suggesting pharmacological applications.
- Structural Flexibility : The acetamido linker and indole group offer modularity for derivatization, contrasting with the rigid oxadiazole or pyridinyl systems in other compounds .
Functional Group Analysis
- Phenoxy Substitutions: The 4-chloro-3,5-dimethylphenoxy group enhances steric bulk and electron-withdrawing effects compared to haloxyfop’s pyridinyl-phenoxy system . This may alter target selectivity in enzyme inhibition.
- Indole vs. prokaryotic targets .
- Acid Backbone: The propanoic acid terminus, common to all compared compounds, facilitates salt formation for improved solubility, critical for formulation in both drugs and agrochemicals .
Research and Development Context
- Agrochemical Parallels: Haloxyfop and fluazifop demonstrate that phenoxypropanoic acids with halogenated aryl groups are potent herbicides. The target compound’s indole substitution may redirect activity toward plant hormone mimics (e.g., auxin analogs) or antifungal targets.
- Pharmaceutical Prospects: The (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid highlights amino acid-heterocycle hybrids in neurological drug discovery. The indole variant could explore serotonin or kinase inhibition pathways.
Biological Activity
2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound notable for its diverse biological activities. It combines various functional groups, including phenoxy, acetamido, and indole moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound’s IUPAC name is 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid. Its molecular formula is with a molecular weight of approximately 404.85 g/mol. The structural complexity allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN2O4 |
| Molecular Weight | 404.85 g/mol |
| IUPAC Name | 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It has been observed to:
- Inhibit Enzyme Activity : The compound can inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Modulate Signaling Pathways : By binding to specific receptors, it may influence signaling cascades that regulate cellular functions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study :
A study involving human breast cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at the phenoxy or indole positions have been explored to enhance biological activity while reducing toxicity.
Key Findings:
- Phenoxy Substituents : Variations in the chlorination pattern on the phenoxy group significantly impact anticancer activity.
- Indole Modifications : Alterations in the indole moiety can influence receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
